Phlebiakauranol aldehyde

Antifungal Natural Products Structure-Activity Relationship

SAR studies fail when aldehyde-reduced or acetylated analogs replace the native compound. The C-17 aldehyde and polyhydroxyl pattern of Phlebiakauranol aldehyde are non-negotiable for antifungal, antibacterial, and cytotoxic activity. - Alcohol analog: zero antifungal activity vs. phytopathogens. - Acetylated derivatives: only very weak antifungal/antibacterial, moderate cytotoxicity. - Direct reference standard for kaurane diterpenoid bioactivity screening. Supplied as a research-grade solid, no substitution permitted for valid assays.

Molecular Formula C20H30O6
Molecular Weight 366.4 g/mol
Cat. No. B15562626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhlebiakauranol aldehyde
Molecular FormulaC20H30O6
Molecular Weight366.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H30O6/c1-15(2)6-4-7-16(3)12(15)5-8-17-9-18(24,11-21)19(25,10-17)13(22)14(23)20(16,17)26/h11-13,22,24-26H,4-10H2,1-3H3/t12-,13+,16-,17-,18+,19-,20+/m1/s1
InChIKeyYRNWJHCNUMMHJM-MSSXRYPISA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phlebiakauranol Aldehyde Overview


Phlebiakauranol aldehyde (CAS 57743-92-7, molecular formula C20H30O6, molecular weight 366.45) is a kaurane diterpenoid metabolite first isolated from submerged cultures of the basidiomycete fungus Punctularia atropurpurascens [1]. Structurally, it is characterized by a tetracyclic kaurane skeleton bearing an aldehyde group at C-17 and multiple hydroxyl groups at positions 9, 12, 13, and 16, with an 11-oxo substitution [2]. The compound is classified under kaurane diterpenoids in the prenol lipid superclass [3].

Phlebiakauranol Aldehyde: Why Substitution Fails


Phlebiakauranol aldehyde cannot be substituted with its corresponding alcohol or acetylated derivatives without profound loss of biological activity. The aldehyde group at C-17, together with the high number of hydroxyl groups, is essential for antifungal, antibacterial, and cytotoxic effects [1]. The corresponding alcohol (lacking the aldehyde moiety) exhibits no detectable antifungal activity against the same panel of phytopathogens, nor antibacterial or cytotoxic activities, establishing the aldehyde functionality as non-negotiable for activity [2]. Furthermore, acetylation of the hydroxyl groups results in derivatives with only very weak antifungal and antibacterial activity and merely moderate cytotoxic activity, demonstrating that the hydroxylation pattern is also critical [3]. Consequently, procurement of phlebiakauranol aldehyde rather than structurally related analogs is mandatory for any investigation of this compound's biological activity profile.

Phlebiakauranol Aldehyde Comparative Evidence


C-17 Aldehyde Requirement for Antifungal Activity

In a direct head-to-head comparison, phlebiakauranol aldehyde exhibited strong antifungal activity against several phytopathogens, whereas the corresponding alcohol (identical structure except C-17 is a hydroxymethyl group rather than an aldehyde) showed no antifungal activity whatsoever [1]. The aldehyde also displayed antibacterial and cytotoxic activities, while the alcohol was inactive across all tested biological endpoints [2].

Antifungal Natural Products Structure-Activity Relationship Phytopathogen

Hydroxyl Acetylation Abolishes Antifungal Activity

Two acetylated derivatives were prepared from phlebiakauranol aldehyde and tested in parallel with the parent compound. While the native aldehyde exhibited strong antifungal and antibacterial activities, the acetylated derivatives showed only very weak antifungal and antibacterial activities [1]. Cytotoxic activity was reduced to a moderate level compared with the parent aldehyde's strong cytotoxic effect [2].

Structure-Activity Relationship Antifungal Antibacterial Cytotoxic Natural Product Derivatization

α-Methylene Ketone Mechanism Comparison

The mode of action of phlebiakauranol aldehyde was compared with that of complicatic acid and other α-methylene ketones and lactones from higher plants [1]. While quantitative MIC or IC50 values for this specific comparison are not provided in the indexed literature, the structural and mechanistic context positions phlebiakauranol aldehyde among α,β-unsaturated carbonyl-containing antimicrobial natural products [2].

Mechanism of Action Antimicrobial Cytotoxic Comparative Biochemistry

Phlebiakauranol Aldehyde Applications


Antifungal Screening Against Phytopathogens

Phlebiakauranol aldehyde is suitable for in vitro antifungal screening programs targeting phytopathogenic fungi. The original isolation study documented strong antifungal activity against several plant pathogens, while the corresponding alcohol was completely inactive, validating the aldehyde's specific utility in agricultural antifungal discovery [1].

SAR Studies of Kaurane Diterpenoids

The compound serves as a critical reference standard for SAR investigations of kaurane diterpenoid bioactivity. Comparative data show that acetylation of hydroxyl groups reduces antifungal and antibacterial activity to very weak levels, and reduction of the aldehyde to an alcohol abolishes activity entirely, establishing clear structure-activity benchmarks [1].

Natural Product Cytotoxicity Screening

Phlebiakauranol aldehyde exhibits strong cytotoxic activity in the original characterization study, while acetylated derivatives show only moderate cytotoxicity. This activity differential supports its use as a comparator compound in cytotoxicity screening panels evaluating kaurane diterpenoids or other fungal metabolites [1].

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